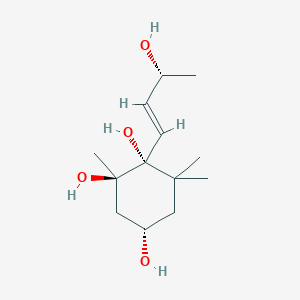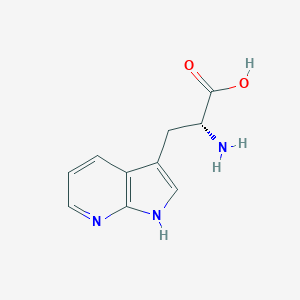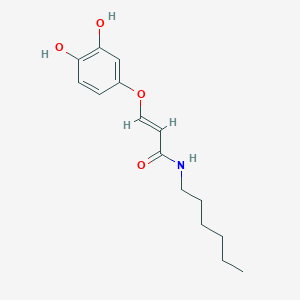
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide is an organic compound characterized by the presence of a dihydroxyphenoxy group and a hexylpropenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide typically involves the reaction of 3,4-dihydroxyphenol with hexylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenoxy groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide involves its interaction with various molecular targets and pathways. The dihydroxyphenoxy group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenoxy group but differs in the acetic acid moiety.
N-Hexyl-3,4-dihydroxybenzamide: Similar structure but with a benzamide group instead of the propenamide moiety.
Uniqueness
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
136944-37-1 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+ |
Clé InChI |
MXYVFUKMIZEIHC-CSKARUKUSA-N |
SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
SMILES isomérique |
CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


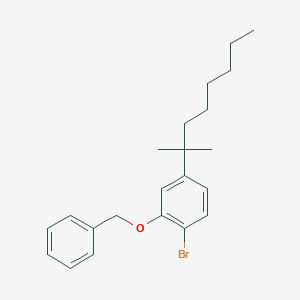
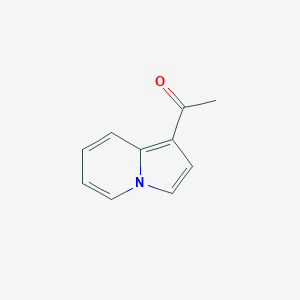
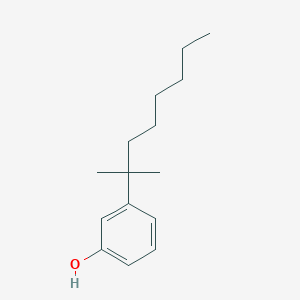
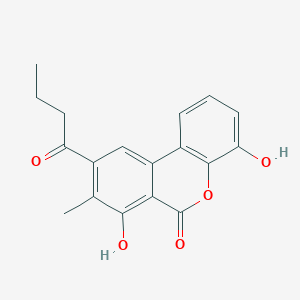
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
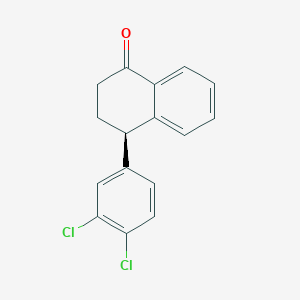
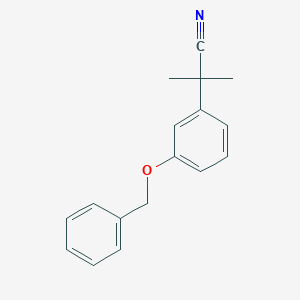
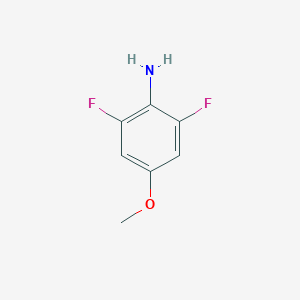
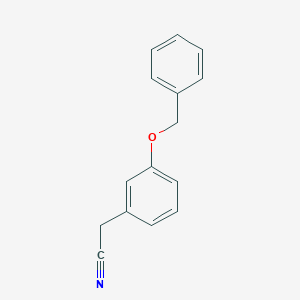
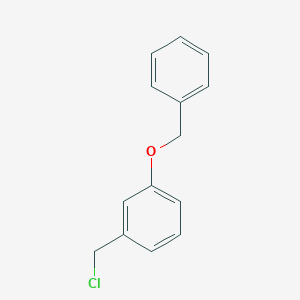
![[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B139798.png)
